4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE
Description
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-2-22-17-6-4-3-5-16(17)21-19(22)13-11-18(24)23(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHSQKYEXVOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with an appropriate ortho-diamine and an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: Alkylation of the benzodiazole core using ethyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: Cyclization reactions involving suitable precursors like amino acids or lactams.
Attachment of the Fluorophenyl Group: Coupling reactions such as Suzuki or Heck coupling using fluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzodiazole ring.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzodiazole or fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.
Biochemical Studies: Studying its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new anxiolytic or anticonvulsant drugs.
Diagnostics: Use in imaging studies due to the presence of the fluorine atom.
Industry
Material Science:
Agriculture: Use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with neurotransmitter receptors in the brain, such as GABA receptors. The fluorophenyl group might enhance binding affinity or selectivity for specific receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazole derivative with anxiolytic properties.
Fluorophenylpyrrolidinone: Compounds with similar structural motifs but different substituents.
Uniqueness
The unique combination of the benzodiazole core, ethyl group, fluorophenyl ring, and pyrrolidinone ring in 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE might confer distinct pharmacological properties, such as enhanced potency or selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
